![molecular formula C5H6ClN3O2 B2701365 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1790365-80-8](/img/structure/B2701365.png)
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, also known as CCTP, is a chemical compound with a molecular formula of C5H6ClN3O2. It is a white crystalline powder that is soluble in water and ethanol. CCTP is a triazole derivative and has been used in scientific research for its various applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, focusing on six unique applications:
Antimicrobial Agents
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid has shown potential as a building block in the synthesis of antimicrobial agents. Triazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial and antifungal properties . This compound can be used to develop new antimicrobial drugs to combat resistant strains of bacteria and fungi.
Anticancer Research
This compound is also explored in anticancer research. Triazole derivatives have been found to exhibit significant anticancer activities by inhibiting various cancer cell lines . The presence of the triazole ring in the structure enhances the compound’s ability to interfere with cancer cell growth and proliferation, making it a valuable candidate for developing new anticancer therapies.
Agricultural Chemicals
In agriculture, 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid can be used in the synthesis of herbicides and fungicides. Triazole-based compounds are effective in protecting crops from fungal infections and controlling weed growth . This application is crucial for improving crop yields and ensuring food security.
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical drugs. Its unique structure allows it to be incorporated into more complex molecules, enhancing their pharmacological properties . This versatility makes it a valuable tool in drug development and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid It is known that triazole derivatives, which include this compound, can bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
The exact mode of action of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid Triazole compounds are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
The specific biochemical pathways affected by 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid It is known that compounds containing the triazole moiety can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the biological context.
Result of Action
The molecular and cellular effects of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid The effects would likely be a result of the compound’s interaction with its targets and its influence on biochemical pathways .
properties
IUPAC Name |
2-(5-chloro-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKQYJMZZGXOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid |
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